molecular formula C10H14ClNO2 B3246499 3-[Methyl(phenyl)amino]propanoic acid hydrochloride CAS No. 178450-80-1

3-[Methyl(phenyl)amino]propanoic acid hydrochloride

Cat. No.: B3246499
CAS No.: 178450-80-1
M. Wt: 215.67 g/mol
InChI Key: MBLOJVFMUQAGEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[Methyl(phenyl)amino]propanoic acid hydrochloride is a chemical compound with the CAS Number: 178450-80-1 and a molecular weight of 215.68 . It is a derivative of the naturally occurring amino acid gamma-aminobutyric acid (GABA) and is commonly used in studies of cell physiology and biochemistry.


Synthesis Analysis

The synthesis of 3-[methyl(phenyl)amino]propanoic acid derivatives has been explored for various applications, including the synthesis of potential antidepressants and the preparation of neurotoxins. Phenylpropanoic acid can be prepared from cinnamic acid by hydrogenation .


Molecular Structure Analysis

The linear formula of this compound is C10H14ClNO2 .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature. It should be stored in an inert atmosphere at room temperature .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, and the signal word is “Warning”. Hazard statements include H302-H315-H319-H335, indicating potential harm if swallowed, skin irritation, serious eye irritation, and respiratory irritation. Precautionary measures include avoiding breathing dust, gas, or vapors, and avoiding contact with skin and eyes .

Properties

IUPAC Name

3-(N-methylanilino)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c1-11(8-7-10(12)13)9-5-3-2-4-6-9;/h2-6H,7-8H2,1H3,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBLOJVFMUQAGEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC(=O)O)C1=CC=CC=C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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